AcAsp-Glu-Met-Glu-Glu-Cys is a hexapeptide composed of six amino acids: acetyl aspartic acid, glutamic acid, methionine, glutamic acid, glutamic acid, and cysteine. This compound is notable for its role as an inhibitor of the NS3 serine protease of the hepatitis C virus, making it significant in antiviral research. The compound's structure and composition suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting viral infections.
The compound has been studied extensively in the context of hepatitis C virus research. It is derived from a combinatorial library designed to optimize peptide inhibitors for the NS3 protease, which is crucial for the viral replication process. Research indicates that modifications to this peptide can enhance its inhibitory potency against the NS3 protease .
AcAsp-Glu-Met-Glu-Glu-Cys can be classified as a peptide inhibitor. It falls under the category of bioactive peptides, which are known to exert physiological effects and have potential therapeutic applications. Its classification as an inhibitor highlights its role in interfering with enzyme activity, particularly in viral pathogenesis.
The synthesis of AcAsp-Glu-Met-Glu-Glu-Cys typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support.
Technical Details:
The molecular formula of AcAsp-Glu-Met-Glu-Glu-Cys is C₃₇H₄₈N₆O₁₄S₂. The structure consists of an acetyl group attached to aspartic acid at one end, followed by two glutamic acid residues, methionine, another glutamic acid, and cysteine at the C-terminal.
Data:
AcAsp-Glu-Met-Glu-Glu-Cys can undergo various chemical reactions typical for peptides:
The stability and reactivity of this hexapeptide can be influenced by pH, temperature, and the presence of catalysts or enzymes that facilitate these reactions.
The mechanism of action for AcAsp-Glu-Met-Glu-Glu-Cys as an inhibitor involves binding to the active site of the NS3 serine protease. The binding disrupts the enzyme's ability to cleave viral polyproteins, thereby inhibiting viral replication.
Data:
AcAsp-Glu-Met-Glu-Glu-Cys has significant applications in scientific research:
This compound exemplifies how synthetic peptides can be tailored for specific biological activities, paving the way for innovative therapeutic strategies against viral infections.
The systematic name Acetyl-L-aspartyl-L-glutamyl-L-methionyl-L-glutamyl-L-glutamyl-L-cysteine precisely defines the peptide’s backbone sequence and modifications under International Union of Pure and Applied Chemistry (IUPAC) conventions. Key aspects include:
Table 1: Isomeric Variants of AcAsp-Glu-Met-Glu-Glu-Cys
Isomer Type | Structural Basis | Potential Functional Impact |
---|---|---|
Sequence Isomers | Altered residue order (e.g., AcGlu-Asp-Met-Glu-Cys) | Altered protease susceptibility [2] [4], charge distribution, and folding. |
Stereoisomers | D-amino acid substitution (e.g., AcAsp-D-Glu-Met-Glu-Cys) | Disrupted biological recognition, potential resistance to enzymatic degradation [4]. |
Side Chain Isomers | Glutamate γ-carboxyl vs. α-carboxyl linkage in peptide bonds | Altered metal binding, hydrogen bonding, and electrostatic properties. |
The chemical formula C₃₇H₄₈N₆O₁₄S₂ (based on PubChem CID 484573 for a closely related acetylated hexapeptide [1]) reflects the composition of the standard L-amino acid backbone with N-terminal acetylation. This formula excludes potential oxidation states (e.g., cysteine disulfide bonds or methionine sulfoxide formation), which represent additional isomeric complexity. The molecular weight calculated from this formula is approximately 888.94 g/mol, though mass spectrometry would be required for empirical confirmation, particularly given potential hydration or salt forms.
The sequence AcAsp-Glu-Met-Glu-Glu-Cys contains three glutamate residues, creating inherent ambiguity in protease recognition sites and physicochemical properties. Positional isomers—such as AcAsp-Glu-Met-Glu-Cys-Glu or AcGlu-Asp-Met-Glu-Glu-Cys—exhibit distinct biochemical behaviors:
Table 2: Impact of Glutamate Position on Calculated Net Charge (pH 7)
Sequence Variant | Charge Contribution | Net Charge (pH 7) |
---|---|---|
AcAsp-Glu-Met-Glu-Glu-Cys | N-term Ac: 0; Asp side chain: -1; Glu (x3): -3; C-term: -1; Cys thiol: ~0 → -5 | -5 |
AcGlu-Asp-Met-Glu-Glu-Cys | N-term Ac: 0; Glu N-term side chain: -1; Asp side chain: -1; Glu (x2): -2; C-term: -1 → -5 | -5 |
AcAsp-Glu-Met-Cys-Glu-Glu | N-term Ac: 0; Asp side chain: -1; Glu (x2): -2; C-term: -1; Cys thiol: 0 → -4 | -4 |
Nα-acetylation of aspartate represents a non-canonical modification with significant structural and functional implications:
Functional Mimicry: N-terminal acetylation acts as a degradation signal (Ac/N-end rule pathway) for some proteins or enhances membrane affinity in others (e.g., acetylated α-synuclein). The acidic N-terminus of this peptide could further modulate these effects [5].
Detection and Analysis: N-terminal acetylation complicates MS/MS sequencing by removing the protonatable N-terminus, reducing fragmentation efficiency. Skyline software limitations highlight challenges in distinguishing in vivo acetylation from artifactual in vitro modifications without spectral libraries [3]. For AcAsp-Glu-Met-Glu-Glu-Cys, LC-MS/MS would require optimized collision energy or electron-transfer dissociation (ETD) to confirm both sequence and acetylation site.
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